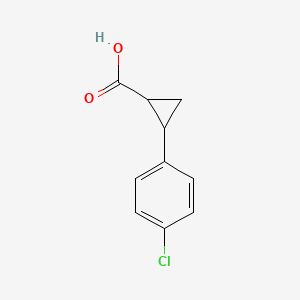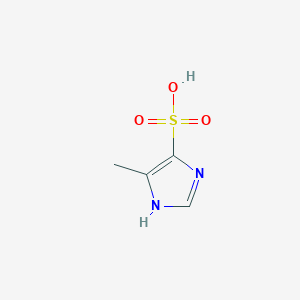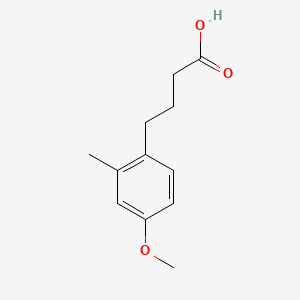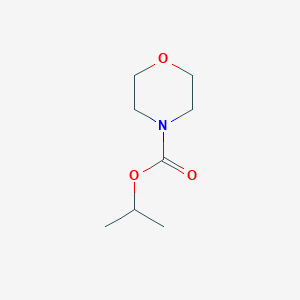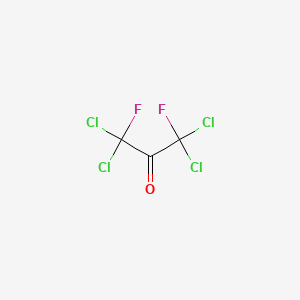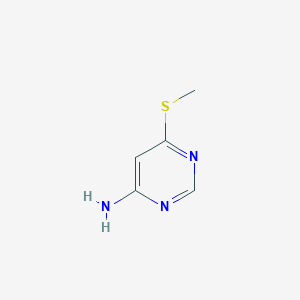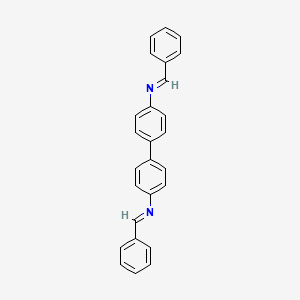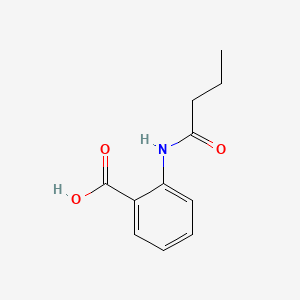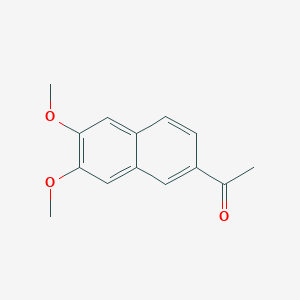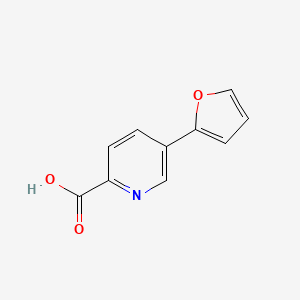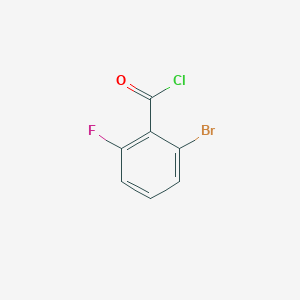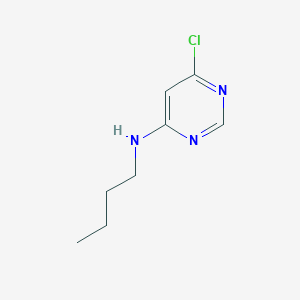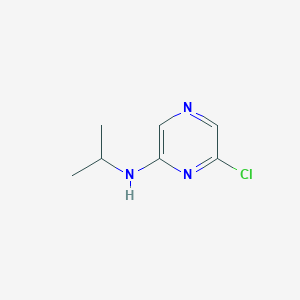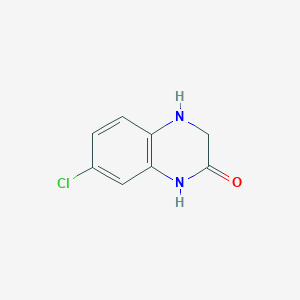
7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
Übersicht
Beschreibung
“7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” is a chemical compound with the molecular formula C8H7ClN2O . It is also known by its CAS number 66367-05-3 .
Synthesis Analysis
The synthesis of quinoxalin-2 (1H)-ones, including “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one”, has been a subject of research . A new compound, 7-chloro-4-dichloroacetyl-3,4-dihydro-quinoxalin-2-one, was synthesized via reduction, cyclization, and acylation reactions .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” can be represented by the InChI code 1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) . Its molecular weight is 182.61 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” are not detailed in the sources, quinoxalin-2 (1H)-ones have been synthesized through various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” include a molecular weight of 182.61 g/mol . The compound has a topological polar surface area of 41.1 Ų .
Wissenschaftliche Forschungsanwendungen
-
Anti-Cancer & Anti-Proliferative Activity
- Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities .
- The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against various cancer cell lines .
- The results or outcomes obtained would depend on the specific derivative and cancer cell line tested .
-
Anti-Microbial Activity
- Quinoxaline derivatives have also been studied for their anti-microbial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against various bacterial and fungal strains .
- The results or outcomes obtained would depend on the specific derivative and microbial strain tested .
-
Anti-Convulsant Activity
- Quinoxaline derivatives have been studied for their anti-convulsant activities .
- The methods of application or experimental procedures typically involve in vivo testing of the quinoxaline derivatives in animal models of epilepsy .
- The results or outcomes obtained would depend on the specific derivative and animal model used .
-
Anti-Tuberculosis Activity
- Quinoxaline derivatives have been studied for their anti-tuberculosis activities .
- The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Mycobacterium tuberculosis .
- The results or outcomes obtained would depend on the specific derivative and strain of M. tuberculosis tested .
-
Anti-Malarial Activity
- Quinoxaline derivatives have been studied for their anti-malarial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Plasmodium falciparum .
- The results or outcomes obtained would depend on the specific derivative and strain of P. falciparum tested .
-
Anti-Leishmanial Activity
- Quinoxaline derivatives have been studied for their anti-leishmanial activities .
- The methods of application or experimental procedures typically involve in vitro testing of the quinoxaline derivatives against Leishmania species .
- The results or outcomes obtained would depend on the specific derivative and species of Leishmania tested .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSLFQDLMDRXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301277 | |
| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
66367-05-3 | |
| Record name | 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66367-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66367-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66367-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



